An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-(2-Methoxybenzyloxy)-1-iodopropane
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-(2-Methoxybenzyloxy)-1-iodopropane
Abstract
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-(2-Methoxybenzyloxy)-1-iodopropane. In the absence of experimentally acquired spectra in peer-reviewed literature, this document serves as a robust predictive framework for researchers, scientists, and drug development professionals. The predictions are grounded in foundational NMR principles and analysis of structurally analogous compounds. Furthermore, this guide details a rigorous, self-validating experimental protocol for the acquisition and processing of high-resolution NMR data, intended to facilitate the empirical verification of the predicted chemical shifts and to serve as a standard operating procedure for the characterization of related small molecules.
Introduction and Molecular Structure
3-(2-Methoxybenzyloxy)-1-iodopropane is a bifunctional organic molecule featuring a 2-methoxybenzyl ether moiety linked to an iodinated propane chain. The structural characterization of such molecules is critical in synthetic chemistry to confirm identity, purity, and conformation. NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic compounds in solution. The electronic environment of each proton (¹H) and carbon (¹³C) nucleus is unique, resulting in a distinct resonance frequency or "chemical shift" (δ) that provides a detailed map of the molecular architecture.
The structure incorporates several key features that influence its NMR spectrum:
-
An ortho-substituted aromatic ring , leading to complex splitting patterns for the aromatic protons.
-
An electron-donating methoxy group (-OCH₃) , which influences the chemical shifts of the aromatic protons and carbons.
-
A benzylic ether linkage (-O-CH₂-Ar) , characterized by specific chemical shifts for the benzylic and adjacent methylene protons.
-
An aliphatic propyl chain with distinct electronic environments for each methylene group due to the influence of the ether oxygen and the terminal iodine atom.
-
A primary iodoalkane (-CH₂-I) , where the electronegative and heavy iodine atom significantly impacts the chemical shifts of the adjacent protons and carbons.
Understanding these influences is paramount for the accurate interpretation of the NMR data.
Predicted ¹H and ¹³C NMR Spectral Data
The following chemical shifts are predicted for a solution in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as the internal standard (δ = 0.00 ppm). Predictions are derived from data for structurally related fragments, including 1-iodopropane and 2-methoxybenzyl derivatives.[1][2][3][4]
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Assigned Proton | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Integration | Rationale & Justification |
| H6' | ~7.28 | dd | J = 7.6, 1.8 | 1H | Aromatic proton ortho to the benzyloxy group, deshielded by the adjacent oxygen and coupled to H5' (large J) and H4' (small J). |
| H4' | ~7.25 | td | J = 7.8, 1.8 | 1H | Aromatic proton para to the benzyloxy group, coupled to H3' and H5' (large J) and H6' (small J). |
| H5' | ~6.92 | td | J = 7.5, 1.0 | 1H | Aromatic proton meta to the benzyloxy group and ortho to the methoxy group, shielded by the OCH₃ group. Coupled to H4' and H6'. |
| H3' | ~6.88 | d | J = 8.2 | 1H | Aromatic proton meta to the benzyloxy group and adjacent to the methoxy group, shielded by the OCH₃ group. Coupled to H4'. |
| H7' (-CH₂-Ar) | ~4.55 | s | - | 2H | Benzylic protons are deshielded by the adjacent aromatic ring and ether oxygen. Expected to be a singlet. |
| H8' (-OCH₃) | ~3.85 | s | - | 3H | Methoxy group protons, typically appear as a sharp singlet in this region for anisole derivatives. |
| H1 (-O-CH₂) | ~3.58 | t | J = 6.2 | 2H | Methylene protons adjacent to the ether oxygen, deshielded relative to a standard alkane. Coupled to H2. |
| H3 (-CH₂-I) | ~3.25 | t | J = 6.8 | 2H | Methylene protons adjacent to iodine are significantly deshielded due to iodine's electronegativity. Coupled to H2.[1][5] |
| H2 (-CH₂-) | ~2.05 | p | J = 6.5 | 2H | Central methylene protons, appearing as a pentet (or multiplet) due to coupling with both H1 and H3. |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Assigned Carbon | Predicted δ (ppm) | Rationale & Justification |
| C2' | ~157.5 | Aromatic carbon bearing the methoxy group, significantly deshielded by the oxygen atom. |
| C1' | ~130.5 | Aromatic carbon bearing the benzyloxypropyl substituent. |
| C4' | ~128.8 | Aromatic CH carbon, typical chemical shift for a substituted benzene ring. |
| C6' | ~128.5 | Aromatic CH carbon, similar environment to C4'. |
| C5' | ~120.5 | Aromatic CH carbon ortho to the methoxy group. |
| C3' | ~110.2 | Aromatic CH carbon ortho to the methoxy group, shielded by its electron-donating effect. |
| C7' (-CH₂-Ar) | ~70.5 | Benzylic carbon, deshielded by the aromatic ring and ether oxygen. |
| C1 (-O-CH₂) | ~69.8 | Aliphatic carbon attached to the ether oxygen, deshielded. |
| C8' (-OCH₃) | ~55.3 | Methoxy carbon, a characteristic shift for anisole-type compounds. |
| C2 (-CH₂-) | ~33.5 | Central aliphatic carbon. Based on the value for 1-iodopropane (~26.9 ppm), it is slightly deshielded by the nearby ether oxygen.[2] |
| C3 (-CH₂-I) | ~6.5 | Aliphatic carbon directly bonded to iodine. The "heavy atom effect" causes significant shielding, resulting in a characteristic upfield shift.[2][6] |
Experimental Protocol for NMR Spectroscopy
This section provides a detailed, self-validating methodology for acquiring high-quality ¹H and ¹³C NMR spectra for 3-(2-Methoxybenzyloxy)-1-iodopropane.
Sample Preparation
The quality of the NMR spectrum is critically dependent on proper sample preparation.[7][8]
-
Weighing the Sample: Accurately weigh 10-15 mg of the purified compound for ¹H NMR, or 50-75 mg for ¹³C NMR, into a clean, dry vial.[7]
-
Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is recommended due to its excellent solubilizing properties for a wide range of organic compounds and its relatively simple residual solvent signal.[9]
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% v/v TMS to the vial. Tetramethylsilane (TMS) serves as the internal standard for referencing the chemical shift scale to 0.00 ppm.[1]
-
Transfer and Filtration: Gently swirl the vial to dissolve the sample completely. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[8][10] Solid particles will degrade the magnetic field homogeneity and, consequently, the spectral resolution.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
These parameters are for a typical 400 MHz spectrometer but can be adapted for other field strengths.[11][12][13]
-
Instrument Setup: Insert the NMR tube into the spinner and place it in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: The instrument's software will use the deuterium signal from CDCl₃ to "lock" the magnetic field, compensating for any drift.[13] The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp, symmetrical peaks.[14]
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm, centered at ~6 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Pulse Width: Calibrated 90° or a 45° flip angle for faster acquisition if quantitative accuracy is not paramount.[15]
-
Number of Scans: 16-64 scans, averaged to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).
-
Spectral Width: ~240 ppm, centered at ~100 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, due to the low natural abundance (1.1%) of the ¹³C isotope.
-
Data Processing
-
Fourier Transform (FT): The raw data, a Free Induction Decay (FID), is converted from the time domain to the frequency domain via a Fourier Transform to generate the spectrum.[16][17]
-
Phase Correction: The spectrum is manually or automatically phase-corrected so that all peaks are positive and have a symmetrical, absorptive lineshape.[18]
-
Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the baseline of the spectrum.
-
Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm for ¹H NMR. For ¹³C NMR, the residual CDCl₃ solvent peak is referenced to δ = 77.16 ppm.[19]
-
Integration and Peak Picking: For the ¹H spectrum, the area under each signal is integrated to determine the relative number of protons it represents. For both spectra, the precise chemical shift of each peak maximum is determined.
Conclusion
This guide presents a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 3-(2-Methoxybenzyloxy)-1-iodopropane, based on established principles and data from analogous structures. The provided chemical shifts, multiplicities, and coupling constants offer a robust template for the structural verification of this compound. The comprehensive experimental protocol outlined herein provides a standardized and reliable method for acquiring high-quality NMR data, ensuring that researchers can confidently validate these predictions and characterize their synthesized materials with high fidelity.
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